Stereochemical Architecture and Synthetic Methodologies of (1S,6S)-Spirononane-1,6-diamine: A Comprehensive Technical Guide
Stereochemical Architecture and Synthetic Methodologies of (1S,6S)-Spirononane-1,6-diamine: A Comprehensive Technical Guide
Stereochemical Architecture and Synthetic Methodologies of (1S,6S)-Spiro[1]nonane-1,6-diamine: A Comprehensive Technical Guide
Executive Summary
(1S,6S)-spiro[1]nonane-1,6-diamine—more precisely designated as the (1S,5S,6S) isomer to account for the central spiro carbon—is a privileged chiral scaffold in modern synthetic chemistry and drug development. Characterized by its rigid bicyclic framework and C2 symmetry, this diamine serves as a highly effective bidentate ligand. Its unique spatial geometry creates a well-defined chiral pocket, making it indispensable for asymmetric catalysis and the development of targeted metallopharmaceuticals, such as platinum(IV) antitumor complexes[2]. This technical guide dissects the stereochemical logic, synthetic pathways, and experimental protocols required to harness this molecule effectively.
Stereochemical Architecture & Conformational Dynamics
The defining feature of spiro[1]nonane-1,6-diamine is the C5 spiro carbon, which fuses two identical cyclopentane rings. This quaternary center forces the two rings into a mutually orthogonal arrangement, severely restricting conformational freedom and locking the molecule into a rigid V -shape.
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C2 Symmetry : In the (1S,5S,6S) configuration, the molecule possesses a C2 axis of symmetry bisecting the C5 atom. This symmetry ensures that the two amino groups at C1 and C6 are chemically and magnetically equivalent, providing a uniform steric environment during metal coordination[3].
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The cis,cis Imperative : For the diamine to act as a bidentate chelator, the amino groups must be oriented cis relative to the spiro linkage. If they were trans, the divergent vectors of the nitrogen lone pairs would render mononuclear chelation geometrically impossible. The (1S,5S,6S) stereocenters perfectly align the nitrogen atoms to form stable square-planar or octahedral complexes with transition metals[1].
Fig 1: Stereochemical architecture and C2 symmetry logic of (1S,5S,6S)-spiro[1]nonane-1,6-diamine.
Strategic Synthetic Methodologies
Synthesizing the exact (1S,5S,6S) stereoisomer requires overcoming significant thermodynamic hurdles. Direct reductive amination of the precursor, spiro[1]nonane-1,6-dione, typically yields an intractable mixture of diastereomers. Therefore, a highly controlled stereoinvertive pathway is the field-standard approach[1].
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Core Construction : The spirocyclic core is assembled via a Dieckmann condensation of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate, yielding the spiro[1]nonane-1,6-dione[4]. Advanced asymmetric methods, such as tandem Nazarov cyclizations, can also be employed for direct chiral construction[5].
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Stereoselective Reduction : The dione is reduced to the trans,trans-diol. This intermediate is thermodynamically favored under specific hydride reduction conditions and serves as the perfect stereochemical template.
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Walden Inversion : The trans,trans-diol is activated (via mesylation) and subjected to nucleophilic substitution with sodium azide. This SN2 reaction proceeds with complete Walden inversion at both C1 and C6, establishing the critical cis,cis geometry.
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Final Reduction : The resulting diazide is reduced to the (1S,5S,6S)-diamine, retaining the newly established stereocenters.
Fig 2: Stereoinvertive synthetic workflow for (1S,5S,6S)-spiro[1]nonane-1,6-diamine.
Physicochemical & Analytical Data
To ensure reproducibility and tracking across synthetic workflows, the fundamental parameters of the (1S,5S,6S) isomer are summarized below.
| Parameter | Value | Reference |
| Chemical Name | (1S,5S,6S)-spiro[1]nonane-1,6-diamine | [6] |
| CAS Registry Number | 832747-54-3 | [6] |
| Molecular Formula | C9H18N2 | [7] |
| Molecular Weight | 154.26 g/mol | [7] |
| Topological Polar Surface Area | 52 Ų | [6] |
| Hydrogen Bond Donors/Acceptors | 2 / 2 | [6] |
| Symmetry Point Group | C2 | [8] |
Experimental Protocols
The following protocols represent a self-validating system. Each major transformation includes a validation checkpoint to ensure stereochemical fidelity before proceeding to metal complexation.
Protocol 1: Synthesis of the Spiro[1]nonane-1,6-dione Core
Objective: Construct the spirocyclic framework via intramolecular cyclization.
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Preparation : Suspend sodium ethoxide (1.5 equiv) in anhydrous toluene under a dry nitrogen atmosphere.
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Cyclization : Cool the suspension to 0 °C and add diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate (1.0 equiv) dropwise over 30 minutes.
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Reflux : Heat the reaction mixture to reflux for 12 hours to drive the Dieckmann condensation[4].
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Workup : Cool to room temperature and quench with 1M HCl to protonate the intermediate β-keto ester.
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Decarboxylation : Subject the crude organic layer to basic hydrolysis (NaOH/H2O) followed by acidic decarboxylation (refluxing in 10% H2SO4 for 4 hours) to yield racemic spiro[1]nonane-1,6-dione.
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Validation Checkpoint : Confirm the disappearance of ester carbonyl stretches (~1740 cm⁻¹) and the appearance of the ketone stretch (~1710 cm⁻¹) via FTIR.
Protocol 2: Stereoselective Conversion to (1S,5S,6S)-Diamine
Objective: Establish the cis,cis bidentate geometry via stereoinversion.
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Reduction to Diol : Treat the resolved (5S)-spiro[1]nonane-1,6-dione with LiAlH4 (2.0 equiv) in anhydrous diethyl ether at 0 °C. Stir for 4 hours, then quench carefully with water and 15% NaOH. Extract to isolate the trans,trans-diol[1].
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Mesylation : Dissolve the diol in anhydrous dichloromethane (DCM). Add triethylamine (3.0 equiv) and cool to -10 °C. Add methanesulfonyl chloride (2.5 equiv) dropwise. Stir for 2 hours, wash with brine, and concentrate to isolate the dimesylate.
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Azidation (Stereoinversion) : Dissolve the dimesylate in anhydrous DMF. Add sodium azide (10.0 equiv) and heat to 80 °C for 24 hours. Causality Note: The high temperature and polar aprotic solvent are required to overcome the steric hindrance of the spiro center during the SN2 inversion, which forces the functional groups into the desired cis,cis orientation.
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Final Reduction : Dissolve the isolated cis,cis-diazide in methanol. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 12 hours.
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Validation Checkpoint : Filter through Celite, concentrate, and verify the (1S,5S,6S) stereochemistry via 2D NOESY NMR. The presence of strong cross-peaks between the C1/C6 protons and the adjacent ring protons confirms the cis,cis spatial arrangement.
Applications in Advanced Therapeutics & Catalysis
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Metallopharmaceuticals : The (1S,5S,6S)-diamine is a critical ligand in the synthesis of next-generation platinum(IV) prodrugs. For instance, dichloromalonato((1S,5S,6S)-spiro[1]nonane-1,6-diamine)platinum(IV) exhibits potent antitumor activity against human lung, gastric, and prostate cancer cell lines, with a significantly reduced side-effect profile compared to first-generation platins[2].
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Asymmetric Catalysis : When condensed with salicylaldehyde derivatives, the diamine forms robust Salen-type ligands. These complexes (e.g., with Nickel or Iridium) are highly efficient catalysts for asymmetric hydrogenations and epoxidations, relying on the rigid spiro backbone to transfer chiral information to the substrate[3].
References
- Source: Google Patents (EP2743252A1)
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Synthesis of Spiro[1]Nonane-l,6-Diols via the Hydrogenation of Spiro[1]Nonane Source: NTU Scholars URL:[Link]
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Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[1]nonane-1,6-diones Source: Journal of the American Chemical Society URL:[Link]
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Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4 O,N,N′,O′}nickel(II) Source: PMC (National Institutes of Health) URL:[Link]
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Enantio- and diastereo-selective synthesis of spirocyclic compounds Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. EP2743252A1 - Tetravalent platinum complex and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 3. {4,4′,6,6′-Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4 O,N,N′,O′}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 21544-02-5(2-(aminomethyl)cyclopentan-1-amine) | Kuujia.com [kuujia.com]
- 7. spiro[4.4]nonane-1,6-diamine | 201405-82-5 [sigmaaldrich.com]
- 8. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
